molecular formula C7H4N2O6 B1360208 2,6-Dinitrobenzoic acid CAS No. 603-12-3

2,6-Dinitrobenzoic acid

Cat. No. B1360208
Key on ui cas rn: 603-12-3
M. Wt: 212.12 g/mol
InChI Key: HKKWSIQQYJTJLW-UHFFFAOYSA-N
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Patent
US08710260B2

Procedure details

Potassium nitrosodisulfonate (13.4 g, 50 mmol) in 500 mL of 4% aqueous sodium carbonate solution is added to a 1 L Erlenmeyer flask equipped with a large magnetic stir bar. Then, with stirring, a solution of 2,6-dinitrophenylacetonitrile (2.07 g, 10 mmol) in 50 mL of acetonitrile is gradually added over the course of 20 min at ambient temperature. Stirring continued for 3.5 h. Three separate sequential portions of additional potassium nitrosodisulfonate (2.6 g, 9.7 mmol) are added at time points 0.5 h, 1 h and 2 h, and stirred for 3.5 h in total. Diethyl ether (100 mL) is then added to the reaction and is stirred at ambient temperature for 1 h. The layers are separated and the ether layer is discarded. The aqueous layer is cautiously acidified with cone. HCl to pH 2, and 150 mL of diethyl ether is added to the mixture with stirring at ambient temperature for 0.5 h. The layers are separated and the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether. The combined ether layers are dried over magnesium sulfate, filtered and evaporated to afford 1.91 g (90% yield) of the 2,6-dinitrobenzoic acid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(S([O-])(=O)=O)(S([O-])(=O)=[O:4])[O].[K+].[K+].[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])C=1CC#N)([O-:15])=[O:14].C([O:30][CH2:31][CH3:32])C>C(=O)([O-])[O-].[Na+].[Na+].C(#N)C>[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[C:32]=1[C:31]([OH:30])=[O:4])([O-:15])=[O:14] |f:0.1.2,5.6.7,^1:9|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
Then, with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a large magnetic stir bar
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
are added at time points 0.5 h, 1 h and 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 3.5 h in total
Duration
3.5 h
STIRRING
Type
STIRRING
Details
is stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
ADDITION
Type
ADDITION
Details
HCl to pH 2, and 150 mL of diethyl ether is added to the mixture
STIRRING
Type
STIRRING
Details
with stirring at ambient temperature for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is further extracted with 100 mL and 50 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layers are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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